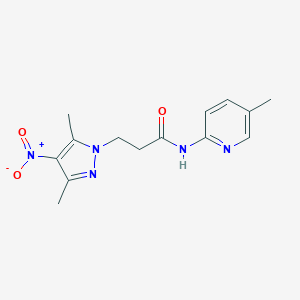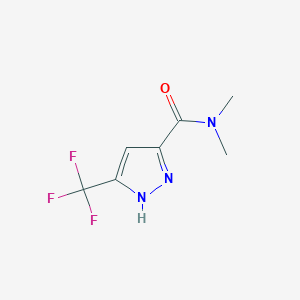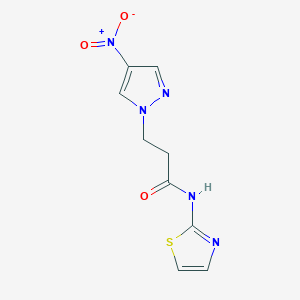![molecular formula C13H14FN5OS B280019 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B280019.png)
2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFP-10917, and it has been studied for its potential use in cancer treatment and other medical applications.
Mecanismo De Acción
The mechanism of action of DFP-10917 involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a significant effect on the expression of various genes involved in cancer cell growth and survival. It has also been found to induce oxidative stress in cancer cells, leading to their death. Additionally, DFP-10917 has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFP-10917 is its potential as a cancer therapy with low toxicity. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of DFP-10917. One potential direction is the development of more efficient synthesis methods to improve the yield and solubility of the compound. Additionally, further studies are needed to investigate the potential use of DFP-10917 in combination with other cancer therapies to enhance its efficacy. Finally, the potential use of DFP-10917 in other medical applications, such as neurodegenerative diseases, should also be explored.
Métodos De Síntesis
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline with 1,3-dimethyl-4-amino-pyrazole-5-carboxylic acid hydrazide in the presence of thionyl chloride. The resulting compound is then treated with carbon disulfide to obtain the final product.
Aplicaciones Científicas De Investigación
DFP-10917 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. DFP-10917 has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C13H14FN5OS |
|---|---|
Peso molecular |
307.35 g/mol |
Nombre IUPAC |
1-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C13H14FN5OS/c1-8-11(7-19(2)18-8)12(20)16-17-13(21)15-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H,16,20)(H2,15,17,21) |
Clave InChI |
YACGOCYUAULFAL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C |
SMILES canónico |
CC1=NN(C=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)

![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
